(4R-Cis)-1,1-Dimethylethyl-6-Aminomethyl-2,2-Dimethyl-1,3-Dioxane-4-Acetate
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Overview
Description
(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a dioxane ring and an aminomethyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester typically involves the following steps:
Formation of the Dioxane Ring: The initial step involves the formation of the 1,3-dioxane ring through a cyclization reaction. This can be achieved by reacting a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction. This involves the reaction of the dioxane intermediate with formaldehyde and ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester: Similar structure but with a chloromethyl group instead of an aminomethyl group.
tert-Butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate: Another related compound with a chloromethyl group.
Uniqueness
(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its chloromethyl analogs. This makes it a valuable compound for specific applications in drug development and biochemical research.
Properties
Molecular Formula |
C13H25NO4 |
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Molecular Weight |
259.34 g/mol |
IUPAC Name |
tert-butyl 2-[6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3 |
InChI Key |
RGJXYBVLMLBZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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